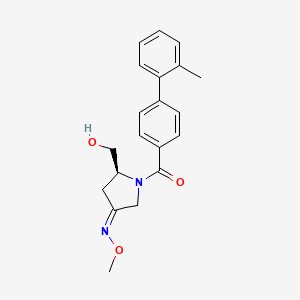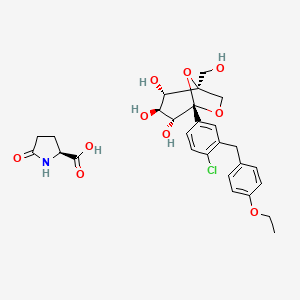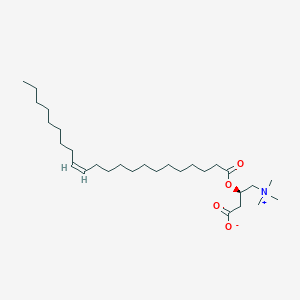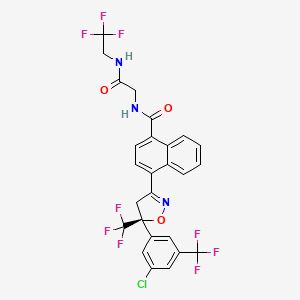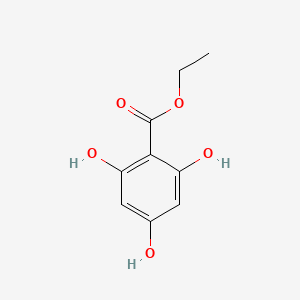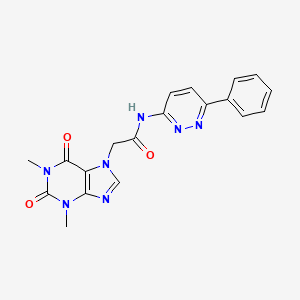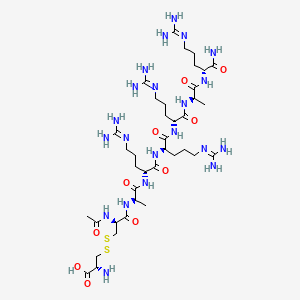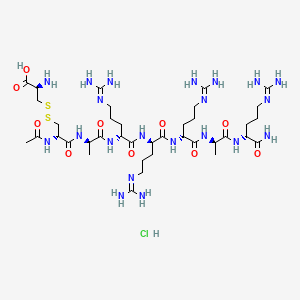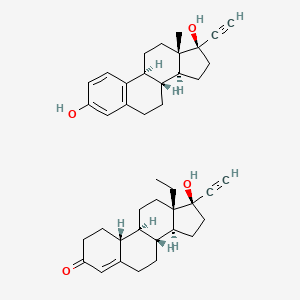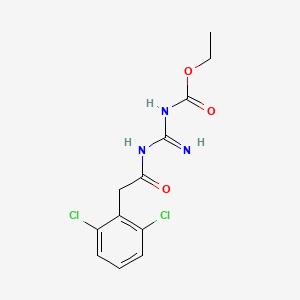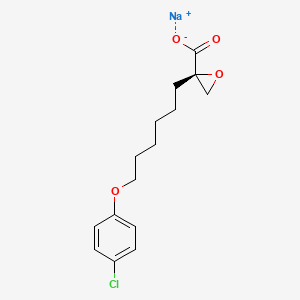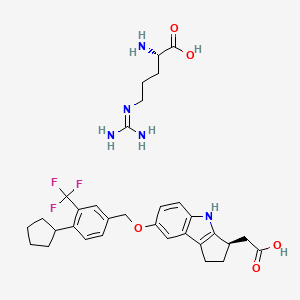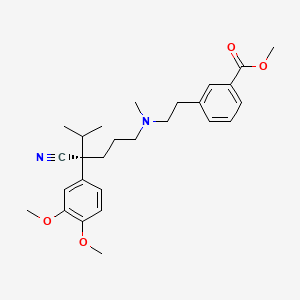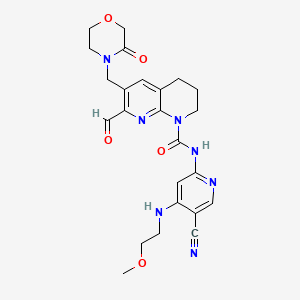
Fgfr4-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FGFR4-IN-1 是一种高度选择性和强效的成纤维细胞生长因子受体 4 (FGFR4) 抑制剂。 该化合物旨在靶向通过成纤维细胞生长因子 19 (FGF19) 和 FGFR4 轴的异常信号通路,该通路与多种癌症,尤其是肝细胞癌有关 . This compound 旨在抑制 FGFR4 的激酶活性,从而阻止促进肿瘤生长和存活的下游信号传导 .
科学研究应用
FGFR4-IN-1 具有广泛的科学研究应用,包括:
化学: 用作研究 FGFR4 抑制剂的构效关系的工具化合物。
生物学: 用于基于细胞的检测中,以研究 FGFR4 在细胞过程(如增殖、分化和凋亡)中的作用.
作用机制
FGFR4-IN-1 通过与 FGFR4 的激酶结构域结合来发挥作用,从而抑制其酶活性。 这阻止了下游信号分子(如丝裂原活化蛋白激酶 (MAPK) 通路)的磷酸化,该通路对细胞增殖和存活至关重要 . FGFR4 信号传导的抑制导致肿瘤生长减少和癌细胞凋亡增加 .
类似化合物:
FGF401: 另一种具有类似效力和选择性的高度选择性 FGFR4 抑制剂.
BLU9931: FGFR4 的共价抑制剂,它与激酶结构域形成共价键.
H3B-6527: 一种选择性 FGFR4 抑制剂,在临床前模型中具有强大的抗肿瘤活性.
This compound 的独特性: this compound 的独特性在于其可逆共价结合机制,该机制允许高选择性和效力,同时最大限度地减少脱靶效应。 该化合物还表现出优异的药代动力学特性,使其成为进一步开发的有希望的候选药物 .
生化分析
Biochemical Properties
Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .
Transport and Distribution
Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located
准备方法
合成路线和反应条件: FGFR4-IN-1 的合成涉及从市售前体开始的一系列化学反应 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 这涉及优化反应条件以最大限度地提高效率并减少浪费。 采用连续流动化学和自动化合成等技术来提高可扩展性和重现性 .
化学反应分析
反应类型: FGFR4-IN-1 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
取代: 取代反应用于在核心支架上引入不同的取代基.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用卤代烷烃和卤代芳烃等试剂.
主要产物: 这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可以进一步评估其生物活性 .
相似化合物的比较
FGF401: Another highly selective FGFR4 inhibitor with similar potency and selectivity.
BLU9931: A covalent inhibitor of FGFR4 that forms a covalent bond with the kinase domain.
H3B-6527: A selective FGFR4 inhibitor with potent antitumor activity in preclinical models.
Uniqueness of FGFR4-IN-1: this compound is unique due to its reversible-covalent binding mechanism, which allows for high selectivity and potency while minimizing off-target effects. This compound also exhibits excellent pharmacokinetic properties, making it a promising candidate for further development .
属性
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?
A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []
Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?
A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []
Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?
A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.
Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?
A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.
Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?
A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

